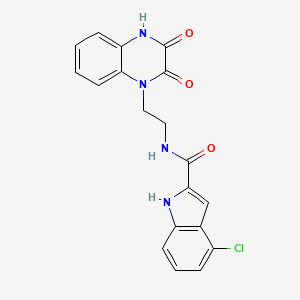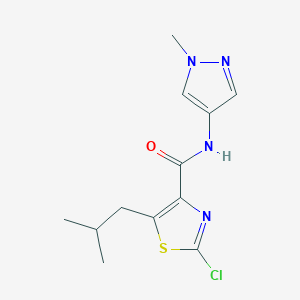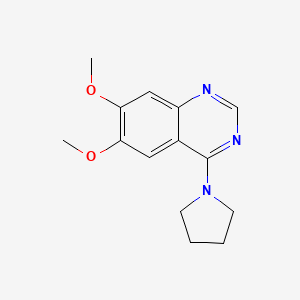![molecular formula C23H24N4O4 B11004107 (1S,5S)-3-[3-(1-methyl-1H-indol-3-yl)propanoyl]-9-nitro-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B11004107.png)
(1S,5S)-3-[3-(1-methyl-1H-indol-3-yl)propanoyl]-9-nitro-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(5S)-3-[3-(1-METHYL-1H-INDOL-3-YL)PROPANOYL]-9-NITRO-1,2,3,4,5,6-HEXAHYDRO-8H-1,5-METHANOPYRIDO[1,2-A][1,5]DIAZOCIN-8-ONE” is a complex organic molecule that features a variety of functional groups, including an indole moiety, a nitro group, and a hexahydro-1,5-methanopyrido[1,2-a][1,5]diazocin core. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the indole ring, the introduction of the nitro group, and the construction of the hexahydro-1,5-methanopyrido[1,2-a][1,5]diazocin core. Each step would require specific reagents and conditions, such as:
Formation of the Indole Ring: This might involve Fischer indole synthesis, which uses phenylhydrazine and an aldehyde or ketone under acidic conditions.
Introduction of the Nitro Group: Nitration reactions typically use nitric acid and sulfuric acid.
Construction of the Diazocin Core: This could involve cyclization reactions, possibly using amines and aldehydes under reductive amination conditions.
Industrial Production Methods
Industrial production of such compounds would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different products.
Reduction: The nitro group can be reduced to an amine.
Substitution: Various positions on the molecule can undergo substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenation reagents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine, while oxidation of the indole ring could yield various oxidized derivatives.
Scientific Research Applications
Chemistry
In chemistry, such compounds are often studied for their unique structural features and reactivity. They can serve as intermediates in the synthesis of more complex molecules.
Biology
In biology, these compounds might be investigated for their potential as enzyme inhibitors or receptor ligands, given the presence of the indole moiety, which is common in many biologically active molecules.
Medicine
In medicine, compounds with similar structures are often explored for their potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry
In industry, these compounds could be used in the development of new materials or as precursors to other valuable chemicals.
Mechanism of Action
The mechanism of action of such a compound would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The indole moiety could interact with aromatic residues in the target protein, while the nitro group might form hydrogen bonds or electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
(5S)-3-[3-(1H-INDOL-3-YL)PROPANOYL]-9-NITRO-1,2,3,4,5,6-HEXAHYDRO-8H-1,5-METHANOPYRIDO[1,2-A][1,5]DIAZOCIN-8-ONE: Similar structure but without the methyl group on the indole ring.
(5S)-3-[3-(1-METHYL-1H-INDOL-3-YL)PROPANOYL]-9-NITRO-1,2,3,4,5,6-HEXAHYDRO-1,5-METHANOPYRIDO[1,2-A][1,5]DIAZOCIN-8-ONE: Similar structure but without the hexahydro modification.
Uniqueness
The unique combination of functional groups and the specific stereochemistry of the compound might confer unique biological activities or reactivity patterns compared to similar compounds.
Properties
Molecular Formula |
C23H24N4O4 |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
(9S)-11-[3-(1-methylindol-3-yl)propanoyl]-5-nitro-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |
InChI |
InChI=1S/C23H24N4O4/c1-24-13-16(18-4-2-3-5-20(18)24)6-9-22(28)25-11-15-10-17(14-25)19-7-8-21(27(30)31)23(29)26(19)12-15/h2-5,7-8,13,15,17H,6,9-12,14H2,1H3/t15-,17?/m0/s1 |
InChI Key |
NYGBFXZMBFEPAN-MYJWUSKBSA-N |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)CCC(=O)N3C[C@@H]4CC(C3)C5=CC=C(C(=O)N5C4)[N+](=O)[O-] |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CCC(=O)N3CC4CC(C3)C5=CC=C(C(=O)N5C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B11004029.png)
![N-{2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-L-methionine](/img/structure/B11004030.png)
![2-[1-(3-fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B11004036.png)
![N-[3-(acetylamino)phenyl]-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B11004038.png)
![N-[2-(dimethylsulfamoyl)ethyl]-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B11004043.png)

![3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(pyridin-2-yl)benzamide](/img/structure/B11004066.png)
![methyl (2Z)-5-(2-methylpropyl)-2-({[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetyl}imino)-2,3-dihydro-1,3-thiazole-4-carboxylate](/img/structure/B11004068.png)
methanone](/img/structure/B11004074.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)propyl)-8-chloro-4-hydroxyquinoline-3-carboxamide](/img/structure/B11004088.png)
![2'-cyclohexyl-N-(3-fluorobenzyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11004099.png)
![trans-4-({[(4-bromo-1H-indol-1-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid](/img/structure/B11004114.png)

